1,3-dimethyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
1,3-dimethyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the isoquinoline moiety: This step may involve nucleophilic substitution or coupling reactions.
Attachment of the pyrimidinylsulfanyl group: This can be done through thiol-ene reactions or other suitable methods.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound may be investigated for its interactions with specific proteins or nucleic acids.
Medicine
In medicine, compounds like 1,3-dimethyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione are explored for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antiviral activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and nanomaterials. They may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethylxanthine: A similar purine derivative with different substituents.
7-(2-pyrimidin-2-ylsulfanylethyl)theophylline: Another compound with a pyrimidinylsulfanyl group.
Uniqueness
The uniqueness of 1,3-dimethyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2S/c1-26-18-17(19(30)27(2)22(26)31)29(12-13-32-20-23-9-5-10-24-20)21(25-18)28-11-8-15-6-3-4-7-16(15)14-28/h3-7,9-10H,8,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGFVOQJPVOMPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC4=CC=CC=C4C3)CCSC5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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